Taa-hoth

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hypotrehalosemic hormone, tabanus atratus, is a neuropeptide hormone isolated from the corpora cardiaca of horse flies (Diptera: Tabanidae). This hormone plays a crucial role in regulating trehalose metabolism in insects, particularly by reducing trehalose levels in the haemolymph under surplus energy conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary structure of hypotrehalosemic hormone, tabanus atratus, was determined using automated gas-phase Edman degradation of the peptides deblocked by pyroglutamate aminopeptidase and fast atom bombardment mass spectrometry . The synthetic peptides exhibited identical chromatographic, spectroscopic, and biological properties to the natural hormone .

Industrial Production Methods

the synthesis of neuropeptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain .

Análisis De Reacciones Químicas

Types of Reactions

Hypotrehalosemic hormone, tabanus atratus, primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation .

Common Reagents and Conditions

Common reagents used in the synthesis of hypotrehalosemic hormone, tabanus atratus, include protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA) .

Major Products Formed

The major product formed from the synthesis of hypotrehalosemic hormone, tabanus atratus, is the peptide itself, which consists of a specific sequence of amino acids .

Aplicaciones Científicas De Investigación

Hypotrehalosemic hormone, tabanus atratus, has several scientific research applications:

Mecanismo De Acción

Hypotrehalosemic hormone, tabanus atratus, exerts its effects by activating haemolymph trehalose uptake and degradation under surplus energy conditions . It binds to specific receptors on target cells, initiating a cascade of biochemical reactions that lead to the reduction of trehalose levels in the haemolymph .

Comparación Con Compuestos Similares

Similar Compounds

Tabanus atratus adipokinetic hormone: Another neuropeptide hormone from the same species, which stimulates lipid mobilization.

Hypertrehalosemic hormone: A hormone that increases trehalose levels in the haemolymph.

Uniqueness

Hypotrehalosemic hormone, tabanus atratus, is unique in its ability to reduce trehalose levels in the haemolymph, whereas similar compounds like hypertrehalosemic hormone have the opposite effect . This distinct function makes it a valuable tool for studying metabolic regulation in insects .

Propiedades

Número CAS |

125009-46-3 |

|---|---|

Fórmula molecular |

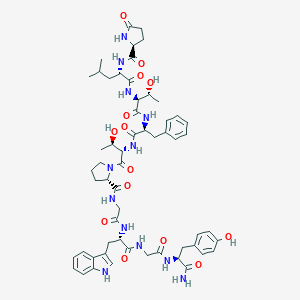

C57H74N12O14 |

Peso molecular |

1151.3 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H74N12O14/c1-30(2)23-41(65-52(78)39-20-21-45(73)62-39)53(79)67-48(31(3)70)56(82)66-42(25-33-11-6-5-7-12-33)54(80)68-49(32(4)71)57(83)69-22-10-15-44(69)55(81)61-29-47(75)64-43(26-35-27-59-38-14-9-8-13-37(35)38)51(77)60-28-46(74)63-40(50(58)76)24-34-16-18-36(72)19-17-34/h5-9,11-14,16-19,27,30-32,39-44,48-49,59,70-72H,10,15,20-26,28-29H2,1-4H3,(H2,58,76)(H,60,77)(H,61,81)(H,62,73)(H,63,74)(H,64,75)(H,65,78)(H,66,82)(H,67,79)(H,68,80)/t31-,32-,39+,40+,41+,42+,43+,44+,48+,49+/m1/s1 |

Clave InChI |

ZPRYIBJWNDQEBJ-VZVMHJBISA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |

Key on ui other cas no. |

125009-46-3 |

Secuencia |

XLTFTPGWGY |

Sinónimos |

hypotrehalosemic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2 Taa-HoTH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.